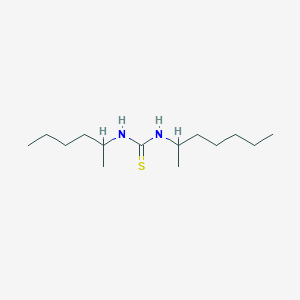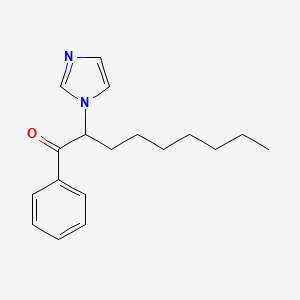![molecular formula C33H39N3O3S3 B14516629 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] CAS No. 63074-19-1](/img/structure/B14516629.png)
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] is a complex organic compound characterized by the presence of a triazinane core linked to three benzylsulfanylpropanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] typically involves a multi-step process:
Formation of the Triazinane Core: The triazinane core can be synthesized through the cyclization of appropriate amine precursors under acidic conditions.
Attachment of Benzylsulfanyl Groups: The benzylsulfanyl groups are introduced via nucleophilic substitution reactions, where benzylthiol reacts with a suitable electrophilic intermediate.
Formation of Propanone Linkages: The final step involves the formation of propanone linkages through aldol condensation reactions, using appropriate aldehyde and ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity.
Biological Activity: The compound may interfere with cellular processes, leading to antimicrobial or anticancer effects. This could involve the disruption of cell membranes or inhibition of key metabolic pathways.
類似化合物との比較
Similar Compounds
1,3,5-Triazinane-1,3,5-triyl)tris[3-(methylsulfanyl)propan-1-one]: Similar structure but with methylsulfanyl groups instead of benzylsulfanyl groups.
1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]: Similar structure but with ethylsulfanyl groups instead of benzylsulfanyl groups.
Uniqueness
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] is unique due to the presence of benzylsulfanyl groups, which can impart distinct electronic and steric properties
特性
CAS番号 |
63074-19-1 |
|---|---|
分子式 |
C33H39N3O3S3 |
分子量 |
621.9 g/mol |
IUPAC名 |
3-benzylsulfanyl-1-[3,5-bis(3-benzylsulfanylpropanoyl)-1,3,5-triazinan-1-yl]propan-1-one |
InChI |
InChI=1S/C33H39N3O3S3/c37-31(16-19-40-22-28-10-4-1-5-11-28)34-25-35(32(38)17-20-41-23-29-12-6-2-7-13-29)27-36(26-34)33(39)18-21-42-24-30-14-8-3-9-15-30/h1-15H,16-27H2 |
InChIキー |
DSMPZQJFZBHCSP-UHFFFAOYSA-N |
正規SMILES |
C1N(CN(CN1C(=O)CCSCC2=CC=CC=C2)C(=O)CCSCC3=CC=CC=C3)C(=O)CCSCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)

![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)
![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)

![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)

![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)



![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
